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Compound of Interest

5-Chloro-3-(trifluoromethyl)pyridin-
2-ol

Cat. No.: B164736

Compound Name:

5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical
properties of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a fluorinated pyridine derivative of
significant interest in medicinal chemistry. This document summarizes available data on its
properties, outlines potential synthetic approaches based on related compounds, and
discusses its relevance in the context of drug development, particularly as a potential inhibitor
of phosphopantetheinyl transferase (PptT).

Chemical and Physical Properties

Quantitative data for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is not extensively available in
published literature. The following tables summarize the available information from chemical
suppliers and computational predictions.

Table 1: General and Physical Properties
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Property Value Source
CAS Number 1214342-70-7 [1]12]
Molecular Formula CeHsCIFsNO [1][3]
Molecular Weight 197.54 g/mol [11[3]

Physical Form

Liquid (unconfirmed)

[3]

Purity Typically =97% [3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Table 2: Spectroscopic and Computational Data

Data Type Information
Specific spectral data not available. Predicted
H NMR shifts would be influenced by the electron-
withdrawing trifluoromethyl group and the chloro
and hydroxyl substituents on the pyridine ring.
13C NMR Specific spectral data not available.

Mass Spectrometry

Specific spectral data not available. The

expected molecular ion peak would be at m/z

197.54 (for the most common isotopes).

Infrared (IR) Spectroscopy

Specific spectral data not available. Expected

characteristic peaks would include O-H

stretching for the hydroxyl group and C-F

stretching for the trifluoromethyl group.
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Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 5-Chloro-3-
(trifluoromethyl)pyridin-2-ol is not readily available in the scientific literature. However, based
on standard organic chemistry principles and published syntheses of related substituted
pyridin-2-ones, several potential synthetic routes can be proposed.

Proposed Synthetic Pathways

Logical Flow for Potential Synthesis:

Pathway A: From a Substituted Pyridine
2-Amino-5-chloro-3-(trifluoromethyl)pyridine
l Pathway B: From a Dichlorinated Precursor
Diazotization 2,5-Dichloro-3-(trifluoromethyl)pyridine
Hydrolysis l Nucleophilic Hydroxylation
5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Click to download full resolution via product page
Caption: Potential synthetic routes to 5-Chloro-3-(trifluoromethyl)pyridin-2-ol.
Example Experimental Protocol (Hypothetical, based on

related transformations)

Synthesis of a 2-Hydroxypyridine via Diazotization of an Aminopyridine (General Procedure):

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b164736?utm_src=pdf-body
https://www.benchchem.com/product/b164736?utm_src=pdf-body
https://www.benchchem.com/product/b164736?utm_src=pdf-body-img
https://www.benchchem.com/product/b164736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Dissolution: The starting aminopyridine is dissolved in an aqueous acidic solution (e.qg.,
sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

o Diazotization: A solution of sodium nitrite in water is added dropwise to the aminopyridine
solution while maintaining the low temperature. The reaction is stirred for a specified time to
ensure complete formation of the diazonium salt.

e Hydrolysis: The reaction mixture is then gently warmed to facilitate the hydrolysis of the
diazonium salt to the corresponding hydroxypyridine. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium
bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

 Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium
sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can
be purified by column chromatography or recrystallization.

Chemical Reactivity and Stability

Detailed studies on the chemical reactivity and stability of 5-Chloro-3-
(trifluoromethyl)pyridin-2-ol are not available. However, based on its structure, the following
reactivity can be anticipated:

Tautomerism: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The
position of this equilibrium is influenced by the substituents and the solvent.

o Acidity: The hydroxyl group is acidic and can be deprotonated with a suitable base.

» Nucleophilic Substitution: The chloro substituent may be susceptible to nucleophilic aromatic
substitution under certain conditions.

 Stability: The trifluoromethyl group is generally stable to a wide range of reaction conditions.
The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Drug Development Potential
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Phosphopantetheinyl Transferase (PptT) Inhibition

The trifluoromethylpyridine scaffold is of significant interest in the development of inhibitors for
phosphopantetheinyl transferase (PptT). PptT is an essential enzyme in various biosynthetic
pathways, including the synthesis of mycolic acids in Mycobacterium tuberculosis. Inhibition of
PptT is a validated strategy for the development of new anti-tuberculosis drugs. While specific
inhibitory data for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol against PptT has not been found
in the public domain, related compounds have been investigated for this purpose.

Signaling Pathway Context:

Apo-Acyl Carrier Protein 1@ Phosphopantetheinyl Transferase
Inhibition

5-Chloro-3-(trifluoromethyl)pyridin-2-ol (Potential Inhibitor)

Mycolic Acid Synthesis

Holo-Acyl Carrier Protein }—V

Click to download full resolution via product page

Caption: Proposed mechanism of action via PptT inhibition.

Structure-Activity Relationship (SAR) Considerations

The chemical features of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol are significant for its
potential biological activity:

o Trifluoromethyl Group: This group can enhance metabolic stability and membrane
permeability, and its strong electron-withdrawing nature can influence the binding affinity of
the molecule to its target.

» Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

» Hydroxyl Group: This group can participate in hydrogen bonding as both a donor and an
acceptor.
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e Chloro Group: The chlorine atom can be involved in halogen bonding and influences the
electronic properties of the pyridine ring.

Further research, including in vitro and in vivo biological evaluations, is necessary to determine
the specific activity and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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